molecular formula C20H20N2O6S2 B2641691 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 896320-23-3

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2641691
CAS No.: 896320-23-3
M. Wt: 448.51
InChI Key: ZVUOCNUJLQCINL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their sulfonylation and subsequent coupling with ethanediamide derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-hydroxyphenyl)methyl]ethanediamide
  • N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide

Uniqueness

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-27-15-7-3-2-6-14(15)12-21-19(23)20(24)22-13-17(16-8-4-10-28-16)30(25,26)18-9-5-11-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUOCNUJLQCINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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